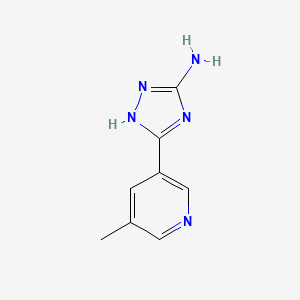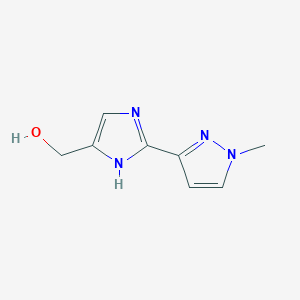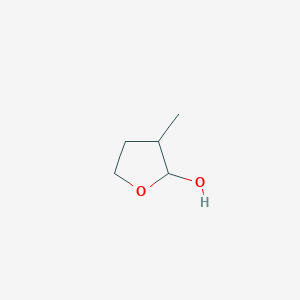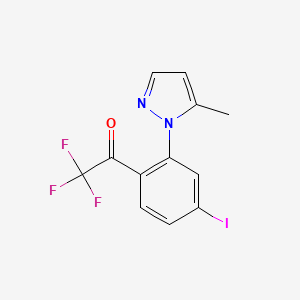
5,7-Dimethyl chromanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylchroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives, which are known for their diverse biological and pharmacological activities. The structure of 5,7-Dimethylchroman-2-one consists of a benzene ring fused to a dihydropyranone ring, with methyl groups attached at the 5th and 7th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylchroman-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenol with 4-methoxycinnamic acid in the presence of a catalyst. This reaction is typically carried out in a microwave reactor under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5,7-Dimethylchroman-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can exhibit different biological activities.
Applications De Recherche Scientifique
5,7-Dimethylchroman-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals, cosmetics, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methyl groups at the 5th and 7th positions.
Chroman-2-one: Another related compound with different substitution patterns.
Flavanones: These compounds have a similar core structure but differ in the arrangement of functional groups.
Uniqueness
5,7-Dimethylchroman-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 5th and 7th positions can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5,7-dimethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SUICJIWGWDEHHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CCC(=O)OC2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)



![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)

![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)


![5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13677790.png)
